5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
The compound “5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole” is a complex organic molecule that contains several functional groups and rings . It is part of a class of molecules known as diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms . Diazines are known to exhibit a wide range of pharmacological applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-{3-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole” are not provided in the available sources .Scientific Research Applications
Antidiabetic Applications
This compound has been identified as a potential antidiabetic clinical candidate . It targets GPR119, a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract . GPR119 agonists, like this compound, stimulate glucose-dependent insulin release by direct action in the pancreas and promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
Anticancer Applications
Diazine alkaloids, which include pyrimidines like the one in this compound, have been reported to exhibit anticancer properties . They have been used in the modulation of myeloid leukemia .
Antimicrobial and Antifungal Applications
Diazine alkaloids have been reported to exhibit antimicrobial and antifungal properties . This suggests that this compound could potentially be used in the development of new antimicrobial and antifungal agents.
Anti-inflammatory and Analgesic Applications
Diazine alkaloids have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that this compound could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Cardiovascular Applications
Diazine alkaloids have been reported to exhibit cardiovascular effects . This suggests that this compound could potentially be used in the development of new cardiovascular drugs.
Antitubercular Applications
Diazine alkaloids have been reported to exhibit antitubercular properties . This suggests that this compound could potentially be used in the development of new antitubercular drugs.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to GPR119 . It stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .
Biochemical Pathways
The compound affects the biochemical pathways related to glucose regulation . Two of the most important mechanisms in this process are insulin release from the pancreas and incretin hormone release (glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)) from the gastrointestinal tract . The compound’s action on GPR119 stimulates both these mechanisms, thereby helping to control plasma glucose levels .
Pharmacokinetics
It is noted that dosing of the compound in a single ascending dose study in normal healthy humans showed a dose-dependent increase in exposure and a trend toward increased total glp-1 plasma levels . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies would be needed to confirm this.
Result of Action
The compound’s action results in lowered glucose levels . A dose response was observed for glucose lowering, and statistically significant reductions were apparent at certain doses . This indicates that the compound could be effective in managing blood glucose levels, particularly in the context of type 2 diabetes .
Action Environment
properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c17-11-7-18-16(19-8-11)24-12-2-1-5-22(9-12)15(23)10-3-4-13-14(6-10)21-25-20-13/h3-4,6-8,12H,1-2,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSTCCRRLCHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NSN=C3C=C2)OC4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{3-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2,1,3-benzothiadiazole |
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